

Application Notes and Protocols for Copper-Catalyzed Trifluoromethylation

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Compound of Interest

Compound Name: 5-(Trifluoromethyl)quinolin-8-amine

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The introduction of the trifluoromethyl (CF₃) group into organic molecules is a cornerstone of modern medicinal chemistry and materials science. This "super-functional group" can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Copper-catalyzed trifluoromethylation has emerged as a powerful and versatile method for forging C-CF₃ bonds, offering significant advantages in terms of cost-effectiveness and functional group tolerance over other transition metal-catalyzed approaches.

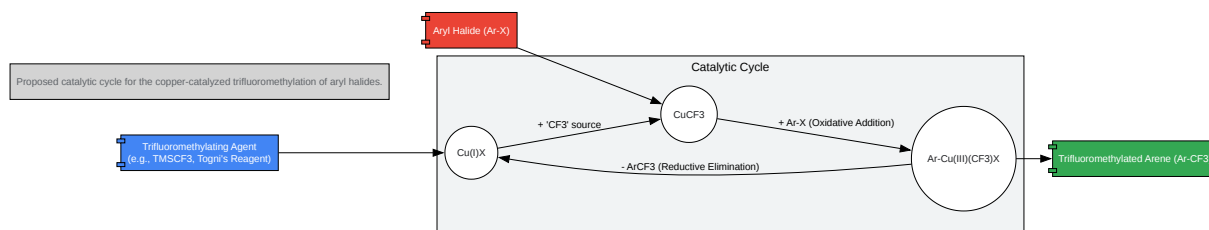
This document provides detailed application notes and experimental protocols for the copper-catalyzed trifluoromethylation of a variety of organic substrates, utilizing common trifluoromethylating agents.

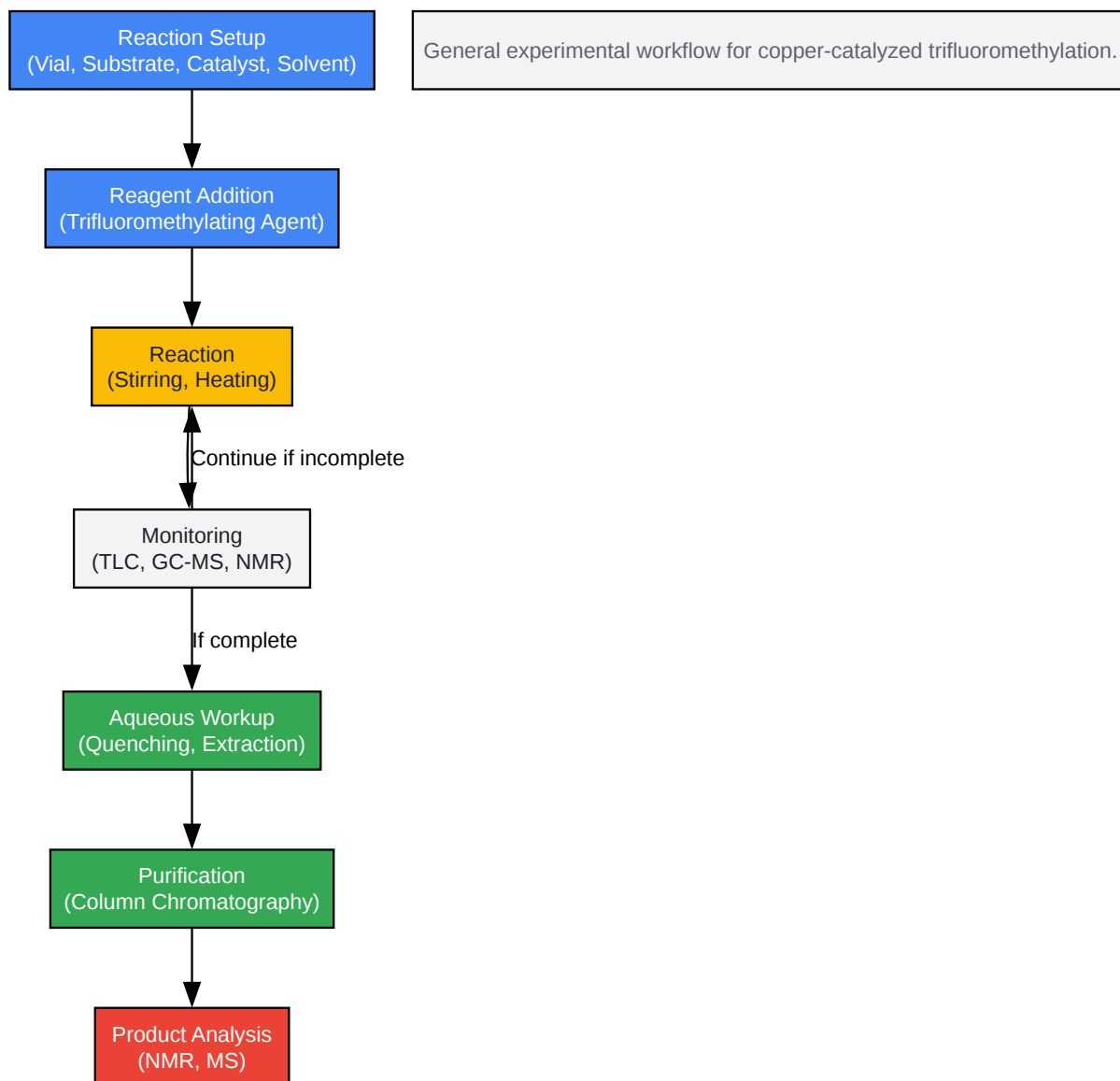
Core Concepts and Reaction Mechanisms

Copper-catalyzed trifluoromethylation reactions can proceed through various mechanisms depending on the substrate, the trifluoromethyl source, and the reaction conditions. A commonly accepted pathway for the cross-coupling of aryl halides involves a Cu(I)/Cu(III) catalytic cycle. However, radical pathways and Cu(I)/Cu(II) cycles have also been proposed and evidenced in certain systems.^{[1][2]}

A generalized catalytic cycle for the trifluoromethylation of aryl halides is depicted below. The cycle typically begins with the formation of a key CuCF₃ intermediate from a copper(I) salt and

a suitable trifluoromethyl source.^[3] This intermediate then undergoes oxidative addition with the aryl halide to form a copper(III) species, which subsequently undergoes reductive elimination to yield the desired trifluoromethylated product and regenerate the copper(I) catalyst.^[3]





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References

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- 3. benchchem.com [benchchem.com]
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